SEW2871

Vue d'ensemble

Description

SEW-2871 est un agoniste puissant et sélectif du récepteur du sphingosine-1-phosphate de type 1. Ce composé est connu pour sa haute spécificité et son efficacité dans l'activation du récepteur du sphingosine-1-phosphate de type 1, avec une concentration efficace (CE50) de 13,8 nanomolaires . SEW-2871 a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies, notamment le diabète, la maladie d'Alzheimer, la fibrose hépatique et les réponses inflammatoires .

Applications De Recherche Scientifique

SEW-2871 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

SEW2871 is an orally active, potent, and highly selective agonist of the S1P1 (sphingosine-1-phosphate type 1 receptor) . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking, vascular integrity, and cytoskeletal organization .

Mode of Action

This compound interacts with the S1P1 receptor, activating it with an EC50 of 13.8 nM . This interaction triggers the activation of ERK, Akt, and Rac signaling pathways . Additionally, this compound induces the internalization and recycling of the S1P1 receptor .

Biochemical Pathways

The activation of the S1P1 receptor by this compound impacts several biochemical pathways. It activates the ERK, Akt, and Rac signaling pathways , which are involved in cell survival, growth, and motility. In particular, the AMPK signaling pathway is implicated in the protective effects of this compound, such as in hepatocyte barrier function .

Pharmacokinetics

It is known that this compound is orally active , suggesting good bioavailability.

Result of Action

This compound’s activation of the S1P1 receptor leads to a reduction in the number of lymphocytes in the blood . This is due to the sequestration of lymphocytes into secondary lymphoid organs . In addition, this compound has been shown to protect kidneys against ischemia-reperfusion injury by reducing CD4+ T cell infiltration . It also ameliorates experimental colitis in mice .

Action Environment

It is known that the effectiveness of this compound can be affected by the physiological and pathological state of the organism, such as the presence of inflammation or disease .

Analyse Biochimique

Biochemical Properties

SEW2871 activates the S1P1 receptor with an EC50 of 13 nM . It does not activate other S1P receptor subtypes, even at concentrations as high as 10 µM . The activation of the S1P1 receptor by this compound has been shown to induce cellular functions mediated by S1P1 and to cause peripheral blood lymphopenia .

Cellular Effects

This compound has been shown to have various effects on cells. For example, it has been shown to reduce CD4+ T cell infiltration in mice, thereby protecting kidneys against ischemia-reperfusion injury . In another study, this compound was found to alleviate ANIT-induced tight junctions damage in 3D-cultured mice primary hepatocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through the activation of the S1P1 receptor . This activation leads to the induction of cellular functions mediated by S1P1 . Furthermore, this compound has been shown to be involved in the AMPK signaling pathway, which is implicated in the protection of tight junctions in ANIT-induced hepatobiliary barrier function deficiency .

Temporal Effects in Laboratory Settings

In a study involving IL-10 gene-deficient mice, this compound was administered by gavage at a dose of 20 mg/kg/day for 2 weeks . The administration of this compound ameliorated established colitis in these mice, associated with a reduction of serum amyloid A concentration, a decreased colon MPO concentration, and a reduction of the homing of T cells into colon lamina propria .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving pilocarpine-induced status epilepticus models and pentylenetetrazol-induced epilepsy models in C57BL/6 mice, intraperitoneal injection of this compound increased the blood-brain barrier leakage and aggravated the severity of seizures compared with the control .

Metabolic Pathways

This compound is involved in the sphingosine-1-phosphate (S1P) signaling pathway . It acts as a selective agonist of the S1P1 receptor, which is a G protein-coupled receptor involved in various cellular processes .

Transport and Distribution

Given its role as a selective S1P1 receptor agonist, it is likely that its distribution within cells and tissues is influenced by the distribution of the S1P1 receptor .

Subcellular Localization

It has been shown that this compound can induce the internalization and recycling of the S1P1 receptor , suggesting that it may be localized to the same subcellular compartments as the S1P1 receptor.

Méthodes De Préparation

La synthèse du SEW-2871 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base du SEW-2871 est synthétisée par une série de réactions impliquant la formation d'un système cyclique thiényle et phényle.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que le trifluorométhyle et l'oxadiazole sont introduits dans la structure de base par diverses réactions chimiques, notamment des réactions de substitution nucléophile et de cyclisation.

Analyse Des Réactions Chimiques

SEW-2871 subit plusieurs types de réactions chimiques, notamment :

Oxydation : SEW-2871 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : SEW-2871 peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

SEW-2871 a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

SEW-2871 exerce ses effets en activant sélectivement le récepteur du sphingosine-1-phosphate de type 1. Cette activation conduit à l'internalisation et au recyclage du récepteur, ainsi qu'à l'activation des voies de signalisation en aval, notamment les voies de la kinase régulée par le signal extracellulaire, de la protéine kinase B et de Rac . Ces voies jouent un rôle crucial dans la régulation de la migration, de la prolifération et de la survie cellulaires .

Comparaison Avec Des Composés Similaires

SEW-2871 est unique en raison de sa haute sélectivité et de sa puissance pour le récepteur du sphingosine-1-phosphate de type 1. Des composés similaires comprennent :

Fingolimod : Un autre agoniste du récepteur du sphingosine-1-phosphate, mais avec une spécificité de récepteur plus large.

Siponimod : Un modulateur sélectif du récepteur du sphingosine-1-phosphate avec des applications thérapeutiques dans la sclérose en plaques.

SEW-2871 se distingue par sa haute spécificité pour le récepteur du sphingosine-1-phosphate de type 1, ce qui en fait un outil précieux pour étudier cette voie de signalisation spécifique .

Propriétés

IUPAC Name |

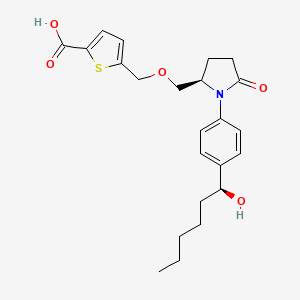

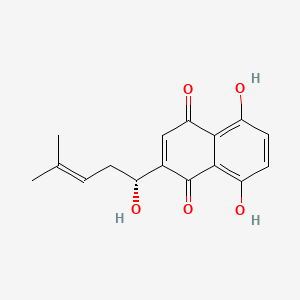

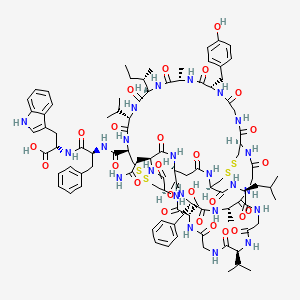

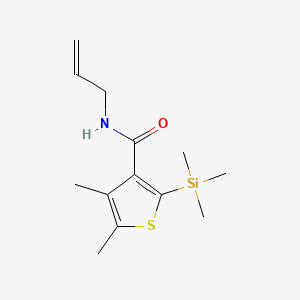

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMNPJXKQVTQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399085 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256414-75-2 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SW2871 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1681677.png)